molecular formula C14H14N2O3 B12984936 5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-indene-1-carboxylic acid

5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B12984936
M. Wt: 258.27 g/mol
InChI Key: RSAHMNXUXHIAPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-indene-1-carboxylic acid is a synthetic organic compound that features a unique combination of an oxadiazole ring and an indene carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the formation of the oxadiazole ring followed by the attachment of the indene carboxylic acid moiety. One efficient method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, aldehydes, and cyclic anhydrides, in the presence of a base like NaOH in a DMSO medium . This method allows for the formation of the oxadiazole ring at ambient temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-indene-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to its combination of an oxadiazole ring and an indene carboxylic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

5-(5-ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-indene-1-carboxylic acid

InChI

InChI=1S/C14H14N2O3/c1-2-12-15-13(16-19-12)9-4-5-10-8(7-9)3-6-11(10)14(17)18/h4-5,7,11H,2-3,6H2,1H3,(H,17,18)

InChI Key

RSAHMNXUXHIAPV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NO1)C2=CC3=C(C=C2)C(CC3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.